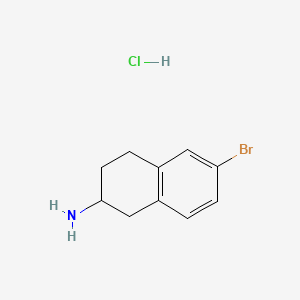

6-Bromo-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Bromo-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride is a chemical compound with the molecular formula C10H13BrClN . It has a molecular weight of 262.58 . The compound is an off-white solid .

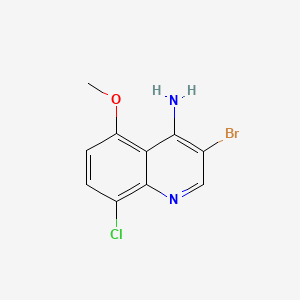

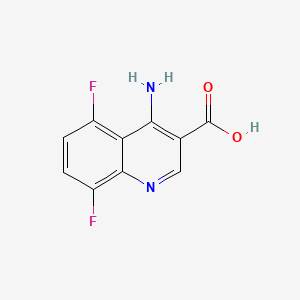

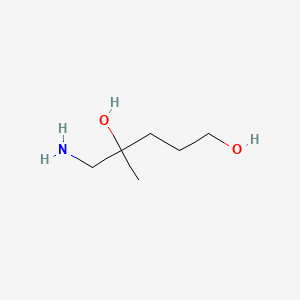

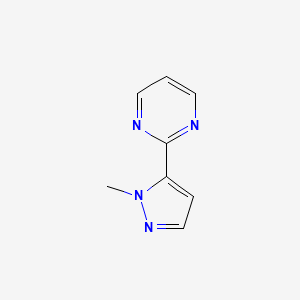

Molecular Structure Analysis

The InChI code for this compound is1S/C10H12BrN.ClH/c11-9-3-1-8-6-10(12)4-2-7(8)5-9;/h1,3,5,10H,2,4,6,12H2;1H . The compound’s structure includes a naphthalene ring, which is partially saturated to form a tetrahydro-naphthalene structure. The naphthalene ring is substituted at the 6-position with a bromine atom and at the 2-position with an amine group . Physical and Chemical Properties Analysis

This compound is an off-white solid . It has a molecular weight of 262.57 g/mol . The compound has two hydrogen bond donors and one hydrogen bond acceptor . It has no rotatable bonds .Scientific Research Applications

Environmental and Health Impacts of Naphthalene Derivatives

Toxicity and Environmental Persistence : Naphthalene derivatives, such as polychlorinated naphthalenes (PCNs), display toxicity through AhR-mediated mechanisms and bear toxicological similarities with other well-known environmental contaminants. The need for further investigation into human exposure and potential health effects is emphasized due to their persistence and bioaccumulation potential (Domingo, 2004).

Analytical Procedures for Environmental Monitoring : Studies have reviewed analytical methods for evaluating PCNs in environmental samples, highlighting the need for continuous monitoring due to the prevalence of highly toxic congeners (Agunbiade et al., 2020).

Applications in Materials Science

- Melt Crystallization of Poly(butylene 2,6-naphthalate) : Research into the melt-crystallization process of Poly(butylene 2,6-naphthalate) (PBN), which contains a rigid naphthalene unit, has revealed its potential for developing materials with specific crystal structures and morphologies, underlining the importance of understanding crystallization kinetics for material design (Ding et al., 2019).

Medicinal Chemistry and Biological Activities

Heterocyclic Naphthalimides : Naphthalimide-based compounds, including those with naphthalene frameworks, have shown extensive potential in medicinal applications, such as anticancer agents, owing to their ability to interact with biological molecules. Some naphthalimides have entered clinical trials, highlighting the relevance of naphthalene derivatives in drug development (Gong et al., 2016).

Biodegradation of Naphthalene : The microbial degradation of naphthalene, a simple polycyclic aromatic hydrocarbon, has been extensively studied, with Pseudomonas putida ND6 showing potential for naphthalene degradation. This research is vital for bioremediation strategies to recover PAH-contaminated sites (Song et al., 2018).

Safety and Hazards

The safety data sheet (SDS) for 6-Bromo-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride indicates that it has the hazard statements H302, H315, H319, and H335 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation. Always handle chemicals with appropriate safety precautions.

Properties

IUPAC Name |

6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN.ClH/c11-9-3-1-8-6-10(12)4-2-7(8)5-9;/h1,3,5,10H,2,4,6,12H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCAYWFRPXBBGGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1N)C=CC(=C2)Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40696249 |

Source

|

| Record name | 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133277-08-4 |

Source

|

| Record name | 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![t-Butyl N-[3-(butane-1-sulfonyl)phenyl]carbamate](/img/structure/B595278.png)